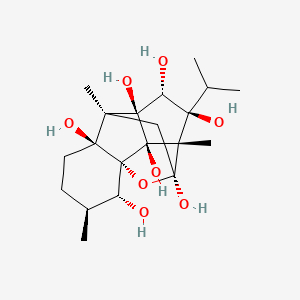
雷贝拉唑硫醚
概述
描述
科学研究应用
雷贝拉唑硫化物在科学研究中有几种应用,包括:
作用机制
雷贝拉唑硫化物本身没有直接的作用机制,因为它是一种中间体化合物。 其氧化产物雷贝拉唑通过抑制胃壁细胞中的氢-钾三磷酸腺苷酶(H+/K+ ATPase)酶发挥作用 . 这种抑制阻止了胃酸分泌的最后一步,减少了总的酸产量,并缓解了与酸相关的症状 .
安全和危害
未来方向
Rabeprazole thioether is an important imidazole compound, which is not only a precursor of Rabeprazole synthesis, but is also one of the main metabolites of Rabeprazole in vivo . Future research could explore the possibility of whether these fungi could exhibit some oxidase activity so that the Rabeprazole sulfide could be transformed into Rabeprazole .
生化分析
Biochemical Properties
Rabeprazole thioether is involved in various biochemical reactions, primarily related to its parent compound, rabeprazole. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes are responsible for the further metabolism of rabeprazole thioether, converting it back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether . The interactions between rabeprazole thioether and these enzymes are crucial for its pharmacological activity and elimination from the body.
Cellular Effects
Rabeprazole thioether affects various cellular processes, particularly in gastric parietal cells where it influences acid secretion. By interacting with the H+/K±ATPase enzyme, rabeprazole thioether helps inhibit gastric acid production This inhibition impacts cell signaling pathways related to acid secretion and can alter gene expression and cellular metabolism in the stomach lining
Molecular Mechanism
The molecular mechanism of rabeprazole thioether involves its interaction with the H+/K±ATPase enzyme in gastric parietal cells. Rabeprazole thioether binds to this enzyme, inhibiting its activity and thereby reducing gastric acid secretion . This binding is non-covalent and reversible, allowing for the regulation of acid production. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rabeprazole thioether change over time due to its stability and degradation. Rabeprazole thioether is relatively stable under alkaline conditions but degrades rapidly in acidic environments . This degradation can lead to the formation of other metabolites, which may have different effects on cellular function. Long-term studies have shown that rabeprazole thioether can maintain its inhibitory effects on gastric acid secretion over extended periods, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of rabeprazole thioether vary with different dosages in animal models. At lower doses, rabeprazole thioether effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Rabeprazole thioether is primarily metabolized through non-enzymatic reduction and further processed by cytochrome P450 enzymes . The main metabolic pathway involves its conversion back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether. These metabolic processes are crucial for the compound’s pharmacokinetics and overall efficacy in reducing gastric acid production .
Transport and Distribution
Rabeprazole thioether is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to gastric parietal cells, where it exerts its effects . The compound’s distribution is influenced by its interactions with transport proteins and its ability to cross cellular membranes. Rabeprazole thioether’s localization in gastric tissues is essential for its inhibitory action on acid secretion .
Subcellular Localization
Rabeprazole thioether is primarily localized in the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme . This subcellular localization is critical for its function in inhibiting acid secretion. The compound’s targeting to these cells is facilitated by its chemical properties and interactions with cellular components. Post-translational modifications and specific targeting signals may also play a role in directing rabeprazole thioether to its site of action .
准备方法
合成路线和反应条件: 雷贝拉唑硫化物可以通过多种方法合成。 一种常见的方法是将 2-巯基苯并咪唑与 4-(3-甲氧基丙氧基)-3-甲基吡啶在碱性条件下反应,如氢氧化钠 . 反应通常在乙醇或甲醇等溶剂中回流条件下进行。
工业生产方法: 在工业环境中,雷贝拉唑硫化物通常使用连续流动微反应器生产,与传统的间歇式工艺相比,微反应器具有更高的反应效率和稳定性 . 雷贝拉唑硫化物氧化成雷贝拉唑是生产过程中的一个关键步骤,通常使用次氯酸钠等氧化剂 .
化学反应分析
反应类型: 雷贝拉唑硫化物会发生多种类型的化学反应,包括:
常用试剂和条件:
氧化剂: 次氯酸钠,间氯过氧苯甲酸.
反应条件: 在乙醇或甲醇等溶剂中回流,工业生产采用连续流动微反应器.
主要产物:
雷贝拉唑: 雷贝拉唑硫化物氧化形成的主要产物.
O-脱甲基代谢物: 通过 O-脱甲基化反应形成.
相似化合物的比较
雷贝拉唑硫化物可以与其他质子泵抑制剂中间体进行比较,例如:
奥美拉唑硫化物: 结构和功能相似,用于合成奥美拉唑.
兰索拉唑硫化物: 另一种用于生产兰索拉唑的中间体.
独特性: 雷贝拉唑硫化物因其独特的结构及其氧化成雷贝拉唑的效率而具有独特性,与其他质子泵抑制剂相比,雷贝拉唑具有高生物利用度和快速起效 .
属性
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
| Record name | Rabeprazole-thioether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole thioether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE THIOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)
![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)




![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)

